(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol
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Overview
Description
(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(2S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol typically involves multiple steps, starting from readily available precursors The key steps include the formation of the azabicyclo[22The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the quinolinyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide, potassium cyanide in polar solvents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted quinolinyl derivatives .
Scientific Research Applications
(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[22
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anti-malarial, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-malarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with anti-malarial properties.
Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.
Cinchonine: A cinchona alkaloid with similar biological activities.
Uniqueness
(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both the ethenyl and methoxyquinolinyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-7-6-14(13)10-19(22)20(23)16-8-15-9-17(24-2)4-5-18(15)21-11-16/h3-5,8-9,11,13-14,19-20,23H,1,6-7,10,12H2,2H3/t13-,14?,19-,20-/m0/s1 |
InChI Key |
SWUJZPBOVFEUQT-GEQWREAYSA-N |
Isomeric SMILES |
COC1=CC2=CC(=CN=C2C=C1)[C@@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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